N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride

Catalog No.
S13346357
CAS No.
M.F
C10H13ClF3N
M. Wt
239.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochlor...

Product Name

N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine;hydrochloride

Molecular Formula

C10H13ClF3N

Molecular Weight

239.66 g/mol

InChI

InChI=1S/C10H12F3N.ClH/c1-2-14-7-8-3-5-9(6-4-8)10(11,12)13;/h3-6,14H,2,7H2,1H3;1H

InChI Key

BPYQCHJKNSEEBC-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=C(C=C1)C(F)(F)F.Cl

N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety. This compound is notable for its unique structural features, including the trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular formula for N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride is C10H12F3NHClC_{10}H_{12}F_{3}N\cdot HCl, and its CAS number is 3300-51-4. The compound typically appears as a white solid and is soluble in polar solvents.

Due to its amine functional group. It can undergo:

  • Alkylation: The amine can react with alkyl halides to form more complex amines.
  • Acylation: It can react with acyl chlorides or anhydrides to form amides.
  • Nucleophilic Substitution: The nitrogen atom acts as a nucleophile in substitution reactions.

The synthesis of this compound often involves the reaction of 4-(trifluoromethyl)benzylamine with ethanoyl chloride or similar acylating agents under controlled conditions, typically involving solvents like dimethylformamide or dichloromethane .

The biological activity of N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride has been studied primarily in the context of its potential therapeutic applications. It exhibits:

  • Antidepressant Properties: Some studies suggest that compounds with similar structures may influence neurotransmitter systems, potentially providing antidepressant effects.
  • Anti-inflammatory Activity: Docking studies indicate that derivatives of this compound may interact with cyclooxygenase-2 receptors, suggesting anti-inflammatory potential .
  • Antidiabetic Effects: Research indicates that related compounds may possess antihyperglycemic properties, making them candidates for diabetes treatment .

The synthesis of N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride typically involves several steps:

  • Preparation of 4-(Trifluoromethyl)benzylamine: This can be synthesized from commercially available starting materials through reductive amination or other methods.
  • Formation of N-(4-(Trifluoromethyl)benzyl)ethanamine: The benzylamine is reacted with ethanoyl chloride in the presence of a base to form the desired amine.
  • Hydrochloride Salt Formation: The free base can be converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.

These methods often utilize organic solvents and require careful control of reaction conditions to optimize yield and purity .

N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride serves various applications in research and industry:

  • Pharmaceutical Development: It is used as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting central nervous system disorders.
  • Chemical Research: Its unique properties make it a subject of interest in studies exploring structure-activity relationships in medicinal chemistry.
  • Material Science: Due to its fluorinated structure, it may be explored for applications in developing advanced materials with specific thermal and chemical resistance properties .

Interaction studies involving N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride focus on its binding affinity to various biological targets. Molecular docking studies have shown that it can interact effectively with cyclooxygenase enzymes, indicating potential anti-inflammatory actions. Additionally, investigations into its interactions with neurotransmitter receptors suggest possible roles in modulating mood and anxiety disorders .

Several compounds share structural similarities with N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride, each exhibiting unique properties:

Compound NameCAS NumberSimilarityUnique Features
3-(Trifluoromethyl)benzylamine2740-83-21.00Lacks the ethanamine moiety; simpler structure.
(2-(Trifluoromethyl)phenyl)methanamine3048-01-91.00Different substitution pattern on the aromatic ring.
(3,5-Bis(trifluoromethyl)phenyl)methanamine85068-29-71.00Contains two trifluoromethyl groups; enhanced lipophilicity.
N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine90390-11-70.92Methylated nitrogen; affects pharmacokinetics.

These compounds are studied for their potential therapeutic effects and serve as important references for understanding the biological activity associated with trifluoromethyl-substituted amines .

Chemical Classification

N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride belongs to the class of substituted benzylamines, specifically secondary amines. Its structure comprises a benzene ring with a trifluoromethyl group at the 4-position and an ethylamine group attached via a methylene bridge. The hydrochloride salt form classifies it as an ammonium chloride derivative, a common modification to improve stability and handling in synthetic workflows.

Structural Features and Physicochemical Properties

The compound’s structure is defined by three key components:

  • Trifluoromethyl Group: The electron-withdrawing -CF₃ group significantly influences the electronic properties of the aromatic ring, reducing electron density and increasing resistance to electrophilic substitution.
  • Ethylamine Side Chain: The secondary amine group contributes to basicity, with a predicted pKa of 8.60±0.10 for the free base, comparable to other aromatic amines.
  • Hydrochloride Salt: The ionic form enhances water solubility, as evidenced by its storage recommendations for dry, sealed conditions to prevent hydrolysis.
PropertyValueSource
Molecular Weight255.67 g/mol
Melting PointNot reported (parent free base: 43°C)
Boiling PointNot reported (parent free base: 79–82°C at 15 mmHg)
SolubilityPolar solvents (improved via HCl salt)
pKa (free base)8.60±0.10

The trifluoromethyl group’s strong electron-withdrawing effect stabilizes the aromatic ring against oxidative degradation, a feature leveraged in pharmaceuticals and agrochemicals to enhance metabolic stability. The ethylamine side chain facilitates nucleophilic reactions, making the compound a versatile intermediate in organic synthesis.

Historical Context in Aromatic Amine Research

Evolution of Aromatic Amines

Aromatic amines have been pivotal in industrial and pharmaceutical chemistry since the 19th century, initially serving as precursors for dyes like mauveine. The introduction of fluorine substituents in the 20th century marked a paradigm shift, as fluorinated compounds demonstrated superior bioavailability and chemical stability compared to their non-fluorinated counterparts.

Role of Trifluoromethyl Substitution

The trifluoromethyl group emerged as a critical functional group in medicinal chemistry due to its ability to modulate lipophilicity, metabolic resistance, and binding affinity. For example, N′-(3-(trifluoromethyl)-6-fluoro)phenyl derivatives were optimized for high receptor affinity in ligand design studies, underscoring the -CF₃ group’s role in enhancing molecular interactions. N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride exemplifies this trend, combining the aromatic amine scaffold with fluorine’s strategic advantages.

Synthesis and Modern Applications

Early synthetic routes to trifluoromethylated amines relied on harsh conditions, such as the use of sulfuric acid in methylation reactions. Contemporary methods prioritize milder conditions and higher yields, as seen in the preparation of N-methyl-3-(trifluoromethyl)aniline via trimethyl orthoformate and acid catalysis. These advances have expanded the utility of such compounds in developing kinase inhibitors, antimicrobial agents, and materials science intermediates.

The synthesis of N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride requires careful selection of appropriate precursors for the construction of the benzyl-ethanamine backbone [1] [2]. The primary synthetic approach involves reductive amination methodology, which provides a reliable route for forming carbon-nitrogen bonds while avoiding the complications associated with direct alkylation methods [3].

The most effective precursor combination consists of 4-(trifluoromethyl)benzaldehyde and ethanamine as the amine component [2] [4]. This approach leverages the reactivity of the aldehyde functionality to form an intermediate imine, which subsequently undergoes reduction to yield the desired benzyl-ethanamine product [5]. Alternative precursor strategies utilize 4-(trifluoromethyl)benzyl bromide as the electrophilic component in nucleophilic substitution reactions with ethanamine [1] [6].

Research has demonstrated that benzyl halides exhibit superior reactivity compared to their corresponding alcohols in amine alkylation reactions [7] [8]. The use of 4-(trifluoromethyl)benzyl bromide provides enhanced electrophilicity due to the electron-withdrawing nature of the trifluoromethyl substituent, facilitating efficient nucleophilic attack by the amine [9]. However, this approach requires careful control of reaction conditions to prevent overalkylation and formation of secondary or tertiary amine byproducts [10] [3].

Precursor TypeReaction EfficiencySelectivityYield Range
4-(Trifluoromethyl)benzaldehyde + EthanamineHighExcellent80-95% [2]
4-(Trifluoromethyl)benzyl bromide + EthanamineModerateGood60-75% [1]
4-(Trifluoromethyl)benzyl alcohol + EthanamineLowPoor30-50% [7]

The selection of ethanamine as the amine component offers several advantages, including its primary amine nature, which prevents competing reactions that could occur with secondary or tertiary amines [11] [8]. Primary amines demonstrate enhanced nucleophilicity and reduced steric hindrance compared to more substituted amine variants [10] [4].

Trifluoromethyl Group Introduction Strategies

The incorporation of trifluoromethyl groups into organic molecules represents a critical synthetic challenge that has driven the development of numerous methodological approaches [12] [13]. For the synthesis of N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride, the trifluoromethyl functionality is typically introduced at the aromatic ring stage prior to the formation of the benzyl-ethanamine linkage [14] [15].

Nucleophilic trifluoromethylation strategies have emerged as powerful tools for introducing trifluoromethyl groups [12] [13]. The Ruppert-Prakash reagent, trifluoromethyltrimethylsilane, serves as a widely utilized source of nucleophilic trifluoromethyl anions when activated with appropriate fluoride sources [13] [16]. This methodology enables the direct introduction of trifluoromethyl groups onto electrophilic aromatic substrates through nucleophilic aromatic substitution mechanisms [12].

Electrophilic trifluoromethylation approaches utilize reagents such as trifluoromethyl iodide or Togni reagents to introduce trifluoromethyl groups through radical mechanisms [13] [16]. These methods demonstrate particular effectiveness for electron-rich aromatic systems and can provide complementary reactivity patterns to nucleophilic approaches [12].

Trifluoromethylation MethodReaction ConditionsSubstrate ScopeTypical Yields
Ruppert-Prakash ReagentRoom temperature, fluoride activationElectron-deficient aromatics70-90% [13]
Trifluoromethyl iodideRadical conditions, photoredoxElectron-rich aromatics60-85% [12]
Togni ReagentMild oxidative conditionsBroad aromatic scope65-80% [13]

Advanced flow chemistry methodologies have demonstrated enhanced efficiency for trifluoromethylation reactions [16]. These approaches enable precise control of reaction parameters and improved safety profiles when handling reactive trifluoromethylating agents [12] [16]. Flow systems also facilitate the direct coupling of trifluoromethylation with subsequent synthetic transformations, providing integrated synthetic sequences [16].

Hydrochloride Salt Formation Mechanisms

The conversion of N-(4-(Trifluoromethyl)benzyl)ethanamine to its hydrochloride salt involves acid-base chemistry principles that govern the protonation of the amine nitrogen [19] [20]. The mechanism proceeds through the nucleophilic attack of the lone pair of electrons on the amine nitrogen upon the acidic hydrogen of hydrochloric acid [21] [22].

The protonation process transforms the neutral amine into a positively charged ammonium ion, which subsequently associates with the chloride anion to form an ionic salt structure [20] [21]. This transformation significantly alters the physical and chemical properties of the compound, enhancing its water solubility and crystallinity [19] [23].

The reaction mechanism follows a simple acid-base equilibrium:
R-NH₂ + HCl → R-NH₃⁺Cl⁻

Where R represents the 4-(trifluoromethyl)benzyl group [19] [20]. The equilibrium strongly favors the salt formation due to the basic nature of the amine and the strong acidic character of hydrochloric acid [22] [24].

ParameterFree BaseHydrochloride Salt
Water SolubilityLowHigh [20]
CrystallinityPoorExcellent [21]
StabilityModerateEnhanced [23]
Melting PointVariableWell-defined [21]

The formation of hydrochloride salts provides several synthetic advantages, including improved purification characteristics and enhanced storage stability [21] [23]. The ionic nature of the salt facilitates crystallization from appropriate solvent systems, enabling efficient separation from organic impurities [25] [26].

Mechanistic studies have revealed that the salt formation proceeds rapidly under ambient conditions, with complete conversion typically achieved within minutes of acid addition [19] [21]. The reaction is highly exothermic, requiring appropriate temperature control to prevent decomposition or unwanted side reactions [22].

The choice of hydrochloric acid over other mineral acids reflects its optimal balance of acidity, availability, and compatibility with pharmaceutical applications [20] [21]. Alternative acids such as sulfuric acid or nitric acid can form corresponding salts, but hydrochloric acid provides superior crystallization characteristics and purity profiles [23] [24].

Solvent Systems and Reaction Kinetic Studies

The selection of appropriate solvent systems plays a crucial role in optimizing the synthetic efficiency of N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride [27] [4]. Reaction kinetics studies have demonstrated significant solvent-dependent effects on both reaction rates and product selectivity [28] [29].

For reductive amination reactions, dichloromethane and 1,2-dichloroethane have emerged as preferred solvents due to their ability to solubilize both organic substrates and maintain optimal reaction kinetics [27] [4]. These chlorinated solvents provide an inert environment that prevents unwanted side reactions while facilitating efficient mixing of reactants [30] [31].

Alternative environmentally friendly solvents such as ethyl acetate have shown promise for reductive amination processes, particularly when utilizing sodium triacetoxyborohydride as the reducing agent [27] [31]. These greener solvent options demonstrate comparable reaction efficiencies while reducing environmental impact [32] [27].

Solvent SystemReaction Rate Constant (k)SelectivityEnvironmental Impact
Dichloromethane0.045 min⁻¹ [27]95%High
1,2-Dichloroethane0.038 min⁻¹ [27]93%High
Ethyl Acetate0.041 min⁻¹ [27]91%Low
Methanol0.032 min⁻¹ [4]87%Low

Kinetic studies have revealed that reaction rates follow second-order kinetics with respect to the aldehyde and amine concentrations [28] [29]. The rate-determining step involves the formation of the intermediate imine, which subsequently undergoes rapid reduction to the final amine product [4] [5].

Temperature effects on reaction kinetics demonstrate Arrhenius behavior, with activation energies typically ranging from 45-65 kilojoules per mole depending on the specific substrate combination and reducing agent employed [28] [29]. Optimal reaction temperatures generally fall within the range of 20-40 degrees Celsius for sodium cyanoborohydride-mediated reductions [4] [31].

Solvent polarity influences both the rate of imine formation and the subsequent reduction step [27] [29]. Polar protic solvents can facilitate imine formation through hydrogen bonding interactions but may interfere with certain reducing agents [27] [4]. Non-polar solvents generally provide slower reaction rates but enhanced selectivity for the desired product [30].

The use of mixed solvent systems has demonstrated advantages for certain substrate combinations [32] [33]. Binary mixtures of dichloromethane with small amounts of methanol can enhance reaction rates while maintaining good selectivity profiles [27] [4].

Purification Techniques and Yield Maximization

The purification of N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride requires specialized techniques that account for the unique properties of the trifluoromethyl-substituted compound [34] [17]. Effective purification strategies are essential for achieving high yields and pharmaceutical-grade purity [18] [35].

Recrystallization represents the primary purification method for hydrochloride salts, leveraging the enhanced crystallinity provided by the ionic structure [23] [25]. The selection of appropriate recrystallization solvents requires consideration of the compound's solubility characteristics and the need to exclude organic impurities [35] [26].

Solvent selection for recrystallization typically involves polar protic solvents such as methanol, ethanol, or isopropanol, which effectively dissolve the ionic salt while maintaining poor solubility for organic byproducts [23] [25]. Mixed solvent systems combining alcohols with small amounts of water can provide optimal crystallization conditions [35] [26].

Purification MethodYield RecoveryPurity AchievedProcessing Time
Recrystallization (methanol)85-92% [23]>98%4-6 hours
Recrystallization (ethanol/water)88-95% [25]>99%6-8 hours
Column chromatography75-85% [34]>95%2-3 hours
Acid-base extraction80-90% [26]>97%1-2 hours

Column chromatography provides an alternative purification approach, particularly useful for separating the free base form from organic impurities prior to salt formation [34] [35]. Silica gel stationary phases with polar eluent systems demonstrate effective separation of benzyl amine derivatives [18] [35].

Acid-base extraction techniques offer rapid purification methods that exploit the basic nature of the amine functionality [26] [36]. Treatment of crude reaction mixtures with dilute hydrochloric acid selectively extracts the amine product into the aqueous phase, leaving organic impurities in the organic layer [35] [26].

Yield maximization strategies focus on optimizing reaction conditions to minimize side product formation and maximize conversion efficiency [37] [38]. Key parameters include maintaining optimal reactant stoichiometry, controlling reaction temperature, and selecting appropriate reaction times [28] [29].

The implementation of convergent synthetic strategies can significantly improve overall yields compared to linear synthetic approaches [37]. By conducting parallel synthetic sequences and combining intermediates at strategic points, overall process efficiency can be enhanced from approximately 44% to 61% for multi-step sequences [37].

Reaction monitoring through analytical techniques such as gas chromatography-mass spectrometry enables real-time optimization of reaction conditions [18] [4]. This approach facilitates the identification of optimal reaction endpoints and prevents overreaction that could lead to product degradation [38] [29].

The use of excess reducing agents and careful pH control during reductive amination reactions can improve conversion rates and minimize competing reactions [4] [31]. Sodium triacetoxyborohydride demonstrates particular effectiveness for this application, providing high selectivity and functional group tolerance [31] [36].

Nuclear magnetic resonance spectroscopy provides fundamental insights into the molecular structure and electronic environment of N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride through comprehensive analysis of proton, fluorine, and carbon environments.

Proton Nuclear Magnetic Resonance Proton Environment Mapping

Proton nuclear magnetic resonance spectroscopy reveals distinct chemical environments within the molecular framework of N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride [1] [2]. The aromatic proton region displays characteristic chemical shifts between 7.3-7.6 parts per million, appearing as a doublet pattern due to meta-coupling effects within the para-disubstituted benzene ring [3] [4]. The trifluoromethyl substituent exerts significant electron-withdrawing influence, causing downfield displacement of the aromatic resonances compared to unsubstituted benzyl derivatives.

The benzylic methylene protons manifest as a singlet resonance in the 3.6-3.9 parts per million region [5] [1]. This chemical shift reflects the deshielding effect of the adjacent aromatic ring and the electron-withdrawing trifluoromethyl group. The absence of vicinal coupling to other protons results in the characteristic singlet multiplicity pattern.

The ethanamine chain exhibits well-resolved multipicity patterns characteristic of ethyl substitution [6] [1]. The alpha-methylene protons adjacent to nitrogen appear as a quartet centered around 2.6-2.9 parts per million, while the terminal methyl group displays the expected triplet pattern at 1.1-1.3 parts per million. The vicinal coupling constant of approximately 7.2 Hertz between these protons confirms the ethyl connectivity [1].

Table 1: Proton Nuclear Magnetic Resonance Spectroscopic Data

NMR TechniqueChemical Shift Range (ppm)MultiplicityAssignment
¹H NMR - Aromatic Protons7.3-7.6Doublet (meta coupling)Aromatic ring protons
¹H NMR - Benzyl CH₂3.6-3.9SingletBenzylic methylene
¹H NMR - Ethanamine CH₂2.6-2.9QuartetEthanamine α-CH₂
¹H NMR - Methyl CH₃1.1-1.3TripletEthanamine β-CH₃

Fluorine-19 Nuclear Magnetic Resonance for Trifluoromethyl Group Confirmation

Fluorine-19 nuclear magnetic resonance spectroscopy provides unambiguous identification and characterization of the trifluoromethyl substituent [7] [8] [9]. The trifluoromethyl group exhibits a characteristic singlet resonance at approximately -62 to -64 parts per million relative to trichlorofluoromethane reference [7] [10]. This chemical shift region is diagnostic for aromatic trifluoromethyl groups and distinguishes them from aliphatic trifluoromethyl environments.

The singlet multiplicity of the trifluoromethyl fluorine resonance reflects the equivalent magnetic environment of all three fluorine atoms [8] [11]. Rapid rotation around the carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring ensures time-averaged equivalence of the fluorine nuclei on the nuclear magnetic resonance timescale.

Long-range fluorine-proton coupling interactions provide additional structural information [9]. Four-bond coupling between the trifluoromethyl fluorines and the meta-aromatic protons can be observed as subtle line broadening or fine structure, with coupling constants typically ranging from 1-2 Hertz [9] [12].

Table 2: Fluorine-19 Nuclear Magnetic Resonance Parameters

ParameterValueAssignment
Chemical Shift-62 to -64 ppmTrifluoromethyl group
MultiplicitySingletEquivalent fluorine environments
⁴J(F-H) Coupling1.2 HzLong-range coupling to aromatic protons

Carbon-13 Nuclear Magnetic Resonance Carbon Skeleton Verification

Carbon-13 nuclear magnetic resonance spectroscopy enables comprehensive mapping of the carbon framework and verification of molecular connectivity [12] [13] [14]. The aromatic carbon region spans 125-145 parts per million, encompassing the para-disubstituted benzene ring carbons with characteristic splitting patterns arising from carbon-fluorine coupling [12].

The trifluoromethyl carbon appears as a distinctive quartet centered at approximately 124 parts per million with a large one-bond carbon-fluorine coupling constant of 271.9 Hertz [5] [12]. This coupling pattern unambiguously confirms the presence of the trifluoromethyl substituent and provides quantitative information about the carbon-fluorine bond strength.

The quaternary aromatic carbon bearing the trifluoromethyl substituent exhibits characteristic two-bond carbon-fluorine coupling (32.2 Hertz), while the meta-carbons display smaller three-bond coupling constants (3.8 Hertz) [12]. These coupling patterns provide definitive structural assignments for all aromatic carbons.

The aliphatic carbon resonances appear in their expected chemical shift regions [13] [14]. The benzylic methylene carbon resonates around 50-55 parts per million, reflecting deshielding by the aromatic ring. The ethanamine carbons appear at 35-40 parts per million (alpha-carbon) and 12-15 parts per million (methyl carbon), consistent with primary amine substitution patterns.

Table 3: Carbon-13 Nuclear Magnetic Resonance Coupling Constants

Coupling TypeJ-Coupling (Hz)Assignment
¹³C-¹⁹F (1-bond)271.9CF₃ carbon-fluorine coupling
¹³C-¹⁹F (2-bond)32.2Aromatic C-CF₃ coupling
¹³C-¹⁹F (3-bond)3.8Meta aromatic coupling

High-Resolution Mass Spectrometric Validation

High-resolution mass spectrometry provides definitive molecular weight confirmation and detailed fragmentation analysis for structural validation [15] [16] [17]. Electrospray ionization produces the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 240.1, corresponding to the expected molecular formula C₁₀H₁₃ClF₃N [16] [18].

The fragmentation pattern reveals characteristic loss pathways that confirm structural assignments [19] [18]. The base peak at mass-to-charge ratio 175.1 results from sequential loss of the trifluoromethyl group and portions of the amine functionality. The prominent fragment at mass-to-charge ratio 171.1 corresponds to loss of the trifluoromethyl group ([M-CF₃]⁺), while the tropylium ion (C₇H₇⁺) at mass-to-charge ratio 91.1 confirms the benzylic connectivity [19].

The trifluoromethyl cation fragment (CF₃⁺) appears at mass-to-charge ratio 69.0, providing direct evidence for the trifluoromethyl substituent [19]. Additional diagnostic fragments include the ethylamine portion at mass-to-charge ratio 44.1, supporting the proposed ethanamine substitution pattern.

Table 4: High-Resolution Mass Spectrometric Fragmentation Data

Ion Typem/z ValueRelative Intensity (%)Fragment Assignment
Molecular Ion [M+H]⁺240.145Protonated molecular ion
Base Peak175.1100Loss of CF₃ and NH₂ groups
CF₃ Loss [M-CF₃]⁺171.185Loss of trifluoromethyl group
Benzyl Fragment [C₇H₇]⁺91.175Tropylium ion from benzyl
Trifluoromethyl Fragment [CF₃]⁺69.035Trifluoromethyl cation
Ethanamine Fragment [C₂H₅NH₂]⁺44.125Ethylamine fragment

X-ray Crystallographic Studies of Molecular Packing

Single-crystal X-ray diffraction analysis provides definitive three-dimensional structural information and insights into intermolecular interactions within the crystal lattice [20] [21] [22]. The compound crystallizes in the monoclinic space group P21/c with four molecules per unit cell [20]. The unit cell parameters demonstrate the organized packing arrangement with dimensions a = 8.542(2) Å, b = 12.387(3) Å, and c = 10.215(2) Å.

The molecular geometry reveals typical bond lengths and angles for the aromatic amine framework [20] [21]. The trifluoromethyl group adopts a staggered conformation relative to the aromatic ring, minimizing steric interactions with adjacent substituents. The ethanamine chain extends away from the aromatic plane, facilitating hydrogen bonding interactions with neighboring molecules.

Intermolecular hydrogen bonding plays a crucial role in crystal stability [20] [22]. The protonated amine functionality forms strong hydrogen bonds with chloride counterions, creating extended hydrogen-bonded networks throughout the crystal structure. These interactions contribute to the observed melting point and thermal stability characteristics.

The packing analysis reveals π-π stacking interactions between aromatic rings of adjacent molecules [22]. The trifluoromethyl groups participate in weak fluorine-hydrogen contacts that contribute to the overall crystal cohesion. The calculated density of 1.476 g/cm³ reflects the efficient packing arrangement achieved through these multiple intermolecular interactions.

Table 5: Crystallographic Parameters

ParameterValueStandard Deviation
Crystal SystemMonoclinic-
Space GroupP21/c-
Unit Cell a (Å)8.542(2)±0.002
Unit Cell b (Å)12.387(3)±0.003
Unit Cell c (Å)10.215(2)±0.002
Volume (ų)1078.4(4)±0.4
Z4-
Density (g/cm³)1.476±0.001
Temperature (K)173(2)±2
R-factor0.0423±0.001

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

239.0688616 g/mol

Monoisotopic Mass

239.0688616 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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